molecular formula C7H3ClF3I B085914 1-Chloro-3-iodo-5-(trifluoromethyl)benzene CAS No. 1189352-83-7

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Cat. No. B085914
M. Wt: 306.45 g/mol
InChI Key: LJWHHSGVKPUZEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzene derivatives often involves intricate reactions that provide insights into the mechanisms and efficiencies of forming such complex structures. For instance, the synthesis of polystannylated and polychloromercurio benzene derivatives from tribromo- or tetrabromobenzene showcases the intricate steps involved in synthesizing substituted benzene compounds. These steps often require specific conditions and reactants to achieve high yields and desired substitutions, as highlighted in the synthesis of tris and tetrakis(chloromercurio)benzenes from their stannylated precursors through conversion with mercuric chloride, further confirmed by X-ray crystallography (Rot et al., 2000).

Molecular Structure Analysis

The molecular structure and conformation of closely related trisubstituted benzene derivatives, such as 1,3,5-tris(trifluoromethyl)benzene, have been analyzed through techniques like gas-phase electron diffraction and quantum chemical calculations. These studies reveal the impact of substituents on the benzene ring's geometry, highlighting deviations from regular hexagonal structures due to electronic effects of the substituents (Kolesnikova et al., 2014).

Chemical Reactions and Properties

Ortholithiation reactions of chloro-trifluoromethyl benzene derivatives, such as 1-chloro-3-(trifluoromethyl)benzene, demonstrate the nuanced chemical behavior of these compounds under specific conditions. These reactions often exhibit characteristics such as autocatalysis, lithium chloride catalysis, and reversibility, providing insight into the complex nature of their chemical reactivity and the role of aggregation events in determining reaction pathways (Hoepker et al., 2011).

Physical Properties Analysis

The physical properties of benzene derivatives are deeply influenced by their molecular structures. For example, the study of 1,3,5-tris(trifluoromethyl)benzene through gas-phase electron diffraction revealed significant insights into bond lengths and angles, highlighting the effects of trifluoromethyl groups on the carbon ring's deviation from a regular hexagon due to the σ-electronegative effect. Such structural insights are crucial for understanding the physical behavior of these compounds, including their reactivity and interaction with other substances (Kolesnikova et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-chloro-3-iodo-5-(trifluoromethyl)benzene and similar compounds are reflective of their structural characteristics and the presence of functional groups. For example, the reactivity in ortholithiation reactions showcases the compound's chemical properties, such as reactivity towards nucleophiles and the influence of substituents on its chemical behavior. These properties are not only pivotal in synthetic chemistry but also in understanding the broader implications of substituent effects on benzene rings (Hoepker et al., 2011).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-Chloro-3-iodo-5-(trifluoromethyl)benzene” is used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
  • Thermophysical Property Analysis

    • Application : “1-Chloro-3-iodo-5-(trifluoromethyl)benzene” is used in thermophysical property data analysis .
    • Method : The compound’s properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy, refractive index, viscosity, and thermal conductivity are analyzed .
    • Results : The results include a range of temperatures and pressures under which the compound’s properties are analyzed .
  • Preparation of Perfluoroalkanes

    • Application : This compound may be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
  • Fragmentation Reactions Study

    • Application : “1-Chloro-3-iodo-5-(trifluoromethyl)benzene” may be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates .
  • Preparation of Perfluoroalkanes

    • Application : This compound may be used in the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes .
  • Fragmentation Reactions Study

    • Application : “1-Chloro-3-iodo-5-(trifluoromethyl)benzene” may be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates .

properties

IUPAC Name

1-chloro-3-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWHHSGVKPUZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572040
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-iodo-5-(trifluoromethyl)benzene

CAS RN

1189352-83-7
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID50572040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodo-5-(trifluoromethyl)benzene
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Synthesis routes and methods

Procedure details

2-Chloro-6-iodo-4-(trifluoromethyl)benzenamine (i.e. the product of Example 4) (31.8 g, 98.9 mmol) was added to hydrochloric acid (36%, 190 mL) and the mixture was warmed to 55-60° C. for 20 min. The mixture was cooled to 0° C. Sodium nitrite (13.6 g, 197 mmol) in water (36 mL) was added over 30 min. When the addition was complete the mixture was stirred at 0-5° C. for 70 min. Hypophosphorous acid (50%, 36.5 mL, 351 mmol) was added dropwise at 5-10° C. over 40 min. When the addition was complete the mixture spontaneously warmed briefly to 35° C., and was then cooled to 10-20° C. After stirring at 10-20° C. for 2 h, the mixture was stored in a refrigerator overnight. Then the mixture was warmed to room temperature and was stirred for 1 h. The mixture was diluted with water (400 mL) and extracted with ether (2×250 mL). The combined extracts were dried and evaporated. Distillation gave the product as an oil (19.93 g, 66% yield), b.p. 98-112° C. at 2.0 kPa.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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190 mL
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13.6 g
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36 mL
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36.5 mL
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400 mL
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Yield
66%

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